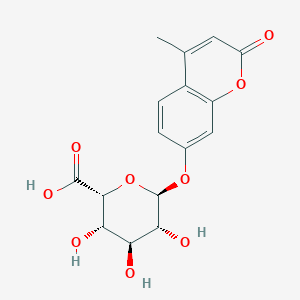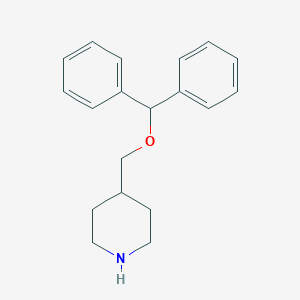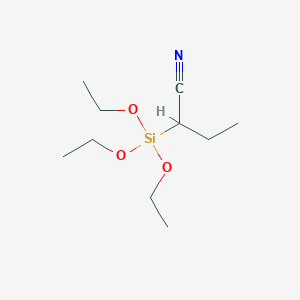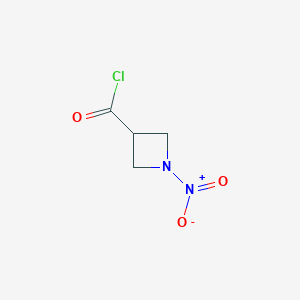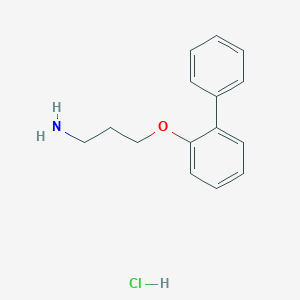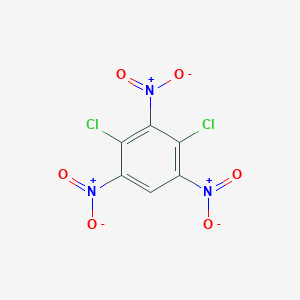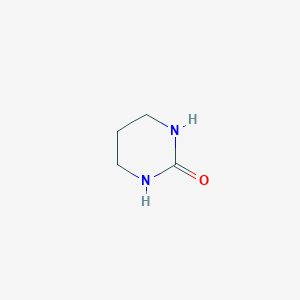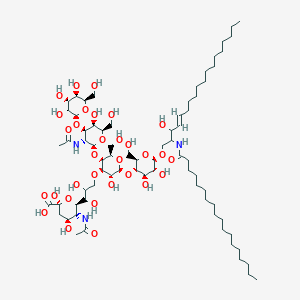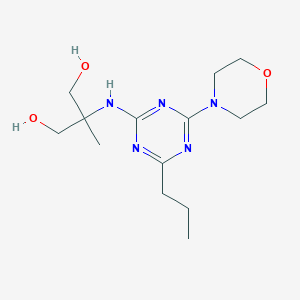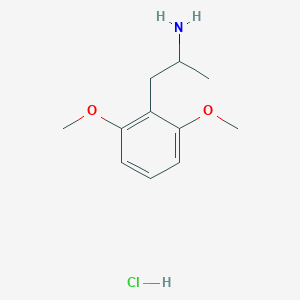
2,6-Dimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride
Overview
Description
2,6-Dimethylaniline hydrochloride, also known as 2,6-xylidine hydrochloride, is an aromatic primary amine. It is characterized by the presence of two methyl groups at the 2- and 6-positions on the benzene ring. This compound is a significant derivative of many anesthetics, such as lidocaine, bupivacaine, mepivacaine, etidocaine, ropivacaine, and pyrrocaine . It is also a key starting material in the synthesis of various drugs, including anti-anginal and anti-diarrheal medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylaniline hydrochloride typically involves the nitration of xylene to produce 2,6-dimethylnitrobenzene, followed by reduction to yield 2,6-dimethylaniline. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, while the reduction process can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of 2,6-dimethylaniline hydrochloride is often achieved through a continuous flow process. This method involves the use of high-pressure hydrogenation reactors to reduce 2,6-dimethylnitrobenzene to 2,6-dimethylaniline. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylaniline hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 2,6-dimethylcyclohexylamine using hydrogen gas and a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the para position relative to the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Electrophiles such as halogens, nitro groups
Major Products Formed
Oxidation: 2,6-Dimethylbenzoquinone
Reduction: 2,6-Dimethylcyclohexylamine
Substitution: Various substituted aromatic compounds depending on the electrophile used
Scientific Research Applications
2,6-Dimethylaniline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dimethylaniline hydrochloride involves its interaction with various molecular targets. As a precursor to local anesthetics, it is metabolized to active compounds that block sodium channels in nerve cells, thereby inhibiting the transmission of pain signals . The compound also interacts with serotonin receptors, acting as an agonist at the 5-HT2 receptor .
Comparison with Similar Compounds
Similar Compounds
Comparison
2,6-Dimethylaniline hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, 2,6-dimethylaniline hydrochloride exhibits distinct pharmacological properties, making it a valuable compound in the synthesis of anesthetics and other therapeutic agents .
Properties
IUPAC Name |
1-(2,6-dimethoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3;/h4-6,8H,7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFRKSARBDWLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC=C1OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3904-11-8 | |
| Record name | 2,6-Dimethoxyamphetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003904118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DIMETHOXYAMPHETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH9SL6CNJ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


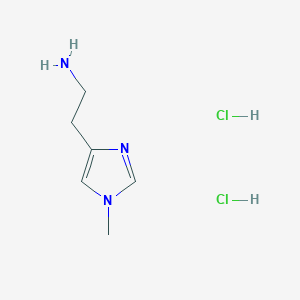

![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
